molecular formula C9H13BrO2 B1622486 4-bromobicyclo[2.2.2]octane-1-carboxylic Acid CAS No. 1989-50-0

4-bromobicyclo[2.2.2]octane-1-carboxylic Acid

Cat. No.: B1622486
CAS No.: 1989-50-0
M. Wt: 233.1 g/mol
InChI Key: YGDOVZNMGWJAGR-UHFFFAOYSA-N
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Description

4-Bromobicyclo[2.2.2]octane-1-carboxylic acid is a versatile organic compound with the molecular formula C9H13BrO2 and a molecular weight of 233.11 g/mol . It is characterized by a bicyclic structure with a bromine atom attached to one of the carbon atoms in the bicyclo[2.2.2]octane ring system. This compound is commonly used as a building block in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromobicyclo[2.2.2]octane-1-carboxylic acid typically involves the bromination of bicyclo[2.2.2]octane-1-carboxylic acid. One common method is the use of bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3) under reflux conditions . The reaction proceeds via a free radical mechanism, resulting in the substitution of a hydrogen atom with a bromine atom.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and controlled bromination. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Bromobicyclo[2.2.2]octane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4-bromobicyclo[2.2.2]octane-1-carboxylic acid depends on its specific application. In biochemical assays, it may act as an inhibitor or activator of enzymes by binding to active sites or allosteric sites. The bromine atom and carboxylic acid group play crucial roles in its interactions with molecular targets, influencing the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Uniqueness: 4-Bromobicyclo[2.2.2]octane-1-carboxylic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and chemical properties. This makes it a valuable compound for specific synthetic applications and research studies .

Properties

IUPAC Name

4-bromobicyclo[2.2.2]octane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrO2/c10-9-4-1-8(2-5-9,3-6-9)7(11)12/h1-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGDOVZNMGWJAGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1(CC2)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60401872
Record name Bicyclo[2.2.2]octane-1-carboxylic acid, 4-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60401872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1989-50-0
Record name Bicyclo[2.2.2]octane-1-carboxylic acid, 4-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60401872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-bromobicyclo[2.2.2]octane-1-carboxylic Acid
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4-bromobicyclo[2.2.2]octane-1-carboxylic Acid
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4-bromobicyclo[2.2.2]octane-1-carboxylic Acid
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4-bromobicyclo[2.2.2]octane-1-carboxylic Acid

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